molecular formula C11H7BrOS B1273529 5-(3-Bromophenyl)thiophene-2-carbaldehyde CAS No. 38401-72-8

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Cat. No. B1273529
CAS RN: 38401-72-8
M. Wt: 267.14 g/mol
InChI Key: XZSNNXGBKLEJKK-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)thiophene-2-carbaldehyde, also known as 3-Bromothiophene-2-carboxaldehyde, is an organic compound with the molecular formula C10H6Br2OS. It was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .


Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)thiophene-2-carbaldehyde can be represented by the formula C11H7BrOS. More detailed structural information, including 2D or 3D representations, can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Bromophenyl)thiophene-2-carbaldehyde include a refractive index of n20/D 1.637 (lit.), a boiling point of 105-107 °C/11 mmHg (lit.), and a density of 1.607 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 5-(3-Bromophenyl)thiophene-2-carbaldehyde, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The presence of the thiophene ring can enhance the corrosion inhibition properties of these compounds .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The thiophene ring system can enhance the semiconductor properties of these molecules .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The thiophene ring system can improve the performance of these transistors .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The presence of the thiophene ring can enhance the light-emitting properties of these diodes .

Ion Optical Chemosensors

Heterocyclic aldehydes based on the thieno [3,2- b ]thiophene core, such as 5-(3-Bromophenyl)thiophene-2-carbaldehyde, have been reported in the literature as ion chemosensors . These compounds can be used for the detection and quantification of ions and molecules with environmental and medicinal relevance .

Synthesis of Fluorinated Compounds

5-Bromo-2-thiophenecarboxaldehyde has been used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde . This indicates its potential use in the synthesis of fluorinated compounds .

properties

IUPAC Name

5-(3-bromophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSNNXGBKLEJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393818
Record name 5-(3-bromophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)thiophene-2-carbaldehyde

CAS RN

38401-72-8
Record name 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38401-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-bromophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (1.15 mL; 15.4 mM) was added slowly to stirring dimethylformamide (0.95 mL; 12.2 mM) at -10° under nitrogen. The resulting mixture was stirred for 15 mins. 2-(3'-bromophenyl)thiophene (2.12 g; 9 mM) was then added. The reaction mixture was then warmed slowly to 110° over a period of 1 hr. cooled and poured into ice, and cautiously neutralized with sodium carbonate. Extraction with ethyl acetate and drying the organic phase with anhydrous magnesium sulfate provided upon concentration 2.16 g of the desired aldehyde as an oily solid.
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.95 mL
Type
solvent
Reaction Step Four

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